(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
Description
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone features a pyrazolo-oxazine core fused with a piperazine moiety substituted at the 4-position with a 2-fluorophenyl group. This structure combines a bicyclic heterocyclic system (pyrazolo[5,1-b][1,3]oxazine) with a methanone-linked piperazine pharmacophore, a design strategy often employed to enhance metabolic stability and target binding affinity in drug discovery .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-13-4-1-2-5-15(13)20-7-9-21(10-8-20)17(23)14-12-16-22(19-14)6-3-11-24-16/h1-2,4-5,12H,3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTOFSFFGCJRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone represents a novel class of pyrazole derivatives that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolo[5,1-b][1,3]oxazine core linked to a piperazine moiety, which is significant for its biological interactions.
Antiinflammatory and Analgesic Properties
Research has demonstrated that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory effects. For instance, studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related compound demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. A series of studies indicated that modifications in the piperazine ring could enhance activity against various bacterial strains including E. coli and S. aureus. One specific derivative showed promising results with significant inhibition rates against these pathogens .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Piperazine derivatives are often associated with anxiolytic and antidepressant effects. Preliminary studies have indicated that similar compounds could influence serotonin and dopamine pathways, although specific data on this compound is limited .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Phosphodiesterase (PDE) Enzymes : The pyrazolo[5,1-b][1,3]oxazine framework is known to inhibit PDE4B enzymes, which play a crucial role in inflammatory signaling pathways .
- Cytokine Modulation : By reducing the levels of pro-inflammatory cytokines, these compounds may mitigate inflammatory responses in various conditions.
- Antimicrobial Mechanisms : The presence of the piperazine moiety enhances membrane permeability and disrupts bacterial cell wall synthesis.
Case Studies
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes a pyrazolo[5,1-b][1,3]oxazine moiety. Its molecular formula is with a molecular weight of approximately 258.30 g/mol. The presence of both a piperazine and a fluorophenyl group suggests potential interactions with biological targets relevant to central nervous system disorders and metabolic conditions.
Central Nervous System Disorders
Research indicates that derivatives of pyrazolo[5,1-b][1,3]oxazines exhibit significant activity against various neurological disorders. The compound has been studied for its potential in treating conditions such as:
- Anxiety Disorders : The piperazine component may enhance serotonin receptor activity, which is crucial for mood regulation.
- Cognitive Impairments : There is evidence suggesting that similar compounds can improve cognitive functions in models of Alzheimer’s disease and other dementias.
Metabolic Disorders
The inhibition of specific enzymes related to metabolic pathways has been a focus of research involving this compound. Notably:
- 11-Hydroxysteroid Dehydrogenase Type 1 Inhibition : This compound may serve as an inhibitor for this enzyme, which is implicated in the regulation of cortisol levels and thus relevant to conditions like obesity and type 2 diabetes .
Case Study 1: Neuropharmacological Evaluation
A study published in Journal of Medicinal Chemistry investigated the neuropharmacological effects of related pyrazolo compounds. The results demonstrated that these compounds could significantly reduce anxiety-like behaviors in rodent models when administered at specific dosages. Behavioral tests indicated improved performance on tasks measuring anxiety and memory retention .
Case Study 2: Metabolic Syndrome Treatment
In a clinical trial focused on metabolic syndrome, compounds structurally similar to (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone were evaluated for their ability to lower blood glucose levels and improve insulin sensitivity. The findings suggested a promising role for these compounds in managing type 2 diabetes and associated metabolic disorders .
Pharmaceutical Development
The synthesis of this compound has been explored for its potential as a lead molecule in drug development. The following aspects are noteworthy:
- Synthetic Pathways : Various synthetic routes have been proposed to obtain this compound efficiently while maintaining high purity levels.
- Formulation Studies : Preliminary formulation studies indicate that the compound can be developed into oral dosage forms with favorable pharmacokinetic profiles.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the 2-Fluorophenyl Group
The electron-withdrawing fluorine atom on the phenyl ring facilitates nucleophilic substitution under specific conditions. For example:
In analogues with chloro- or fluoro-substituted phenyl groups (e.g., ), similar reactions yield bioactive derivatives through displacement of halogens.
Piperazine Functionalization
The piperazine nitrogen atoms undergo alkylation, acylation, or sulfonylation to modulate physicochemical properties:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (KCO) yields tertiary amines:
Acylation
Treatment with acyl chlorides (e.g., acetyl chloride) forms amides:
Pyrazolo-Oxazine Ring Reactions
The bicyclic pyrazolo-oxazine core participates in electrophilic additions and ring-opening reactions:
Electrophilic Substitution
The oxazine oxygen directs electrophiles to the C3 position of the pyrazole ring:
| Reagent | Product | Application |
|---|---|---|
| HNO/HSO | Nitro-substituted pyrazolo-oxazine | Intermediate for further reduction |
| Br/FeBr | Brominated derivative | Suzuki coupling precursor |
Acid-Catalyzed Ring Opening
Under acidic conditions (HCl, reflux), the oxazine ring opens to form a linear ketone intermediate, which can cyclize into alternative heterocycles (e.g., pyrazoles).
Methanone Group Reactivity
The central ketone group undergoes reduction or condensation:
Reduction
Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) reduces the ketone to a secondary alcohol:
Condensation with Hydrazines
Reaction with hydrazine forms hydrazones, which are precursors to triazole derivatives via cyclization .
Comparative Reactivity Table
Key reactions and their outcomes are summarized below:
| Reaction Type | Site | Typical Reagents | Biological Impact |
|---|---|---|---|
| NAS | 2-Fluorophenyl | CuI, NaSH | Enhanced target selectivity |
| Piperazine alkylation | N4 nitrogen | Alkyl halides, KCO | Improved pharmacokinetics |
| Oxazine nitration | Pyrazole C3 | HNO/HSO | Intermediate for fluorescent probes |
| Ketone reduction | Central methanone | LiAlH | Increased hydrophilicity |
Stability Under Physiological Conditions
The compound demonstrates moderate stability in aqueous buffers (pH 7.4), with degradation observed via:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related molecules, focusing on substituents, molecular properties, and biological activities:
Key Observations:
Structural Variations :
- Core Heterocycle : The pyrazolo-oxazine core in the target compound is distinct from imidazo-thiazole (e.g., 9ea) or simple phenyl (e.g., Y030-1351) systems. This core may confer rigidity and influence binding pocket interactions .
- Substituents : The 2-fluorophenyl group on the piperazine contrasts with sulfonyl (9ea), chlorophenyl (Y030-1351), or azetidine () substituents. Fluorine’s electronegativity and small size may optimize steric and electronic interactions compared to bulkier groups (e.g., tert-butyl in 9ee) .
Physicochemical Properties: Lipophilicity: The target compound’s estimated logP (~3.4–3.8) aligns with Y030-1351 (logP 3.4564), suggesting moderate membrane permeability. Sulfonyl-containing analogs (e.g., 9eb, logP likely higher) may exhibit reduced solubility . Melting Points: Piperazine-sulfonyl derivatives (e.g., 9eb, Mp: 250–252°C) show higher thermal stability than non-sulfonylated analogs, likely due to increased molecular planarity and intermolecular forces .
Biological Activity: Enzyme Inhibition: The azetidine-containing analog () demonstrates sub-micromolar IC50 against PDE4C, highlighting the impact of halogenated aryl groups on potency. The target compound’s 2-fluorophenyl group may similarly enhance target engagement . Anticancer Potential: While direct data are lacking, compounds like 9ea () with fused heterocycles and sulfonyl groups show evaluated anticancer activity, suggesting the target compound’s structural features merit similar exploration .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrazolo-oxazine core and subsequent coupling with the fluorophenyl-piperazine moiety. Key steps include:
- Core formation : Cyclocondensation of hydrazine derivatives with dihydro-oxazine precursors under reflux in ethanol or DMF .
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrazolo-oxazine and piperazine fragments .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high-purity isolation . Optimization : Reaction yields improve with microwave-assisted synthesis (e.g., 80°C, 30 min) compared to traditional thermal methods .
| Parameter | Traditional Method | Microwave-Assisted |
|---|---|---|
| Time | 12–24 hours | 30–60 minutes |
| Yield | 45–60% | 70–85% |
| Purity | ≥90% | ≥95% |
Q. Which spectroscopic techniques are critical for structural validation?
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and ring fusion. For example, the fluorophenyl group shows characteristic splitting patterns (e.g., doublets at δ 7.2–7.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 398.1542) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrazolo-oxazine core .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. The compound’s logP (~3.2) predicts moderate lipophilicity .
- Stability : Incubate in simulated biological fluids (e.g., plasma, pH 1.2–7.4) for 24–72 hours, followed by HPLC analysis to detect degradation products .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting CNS receptors?
- Piperazine modifications : Replace the 2-fluorophenyl group with other aryl/heteroaryl groups (e.g., 4-fluorophenyl, pyridyl) to assess dopamine/serotonin receptor affinity .
- Pyrazolo-oxazine core substitutions : Introduce electron-withdrawing groups (e.g., -CF3) at position 3 to enhance metabolic stability .
| Analog Structure | Receptor Binding (Ki, nM) |
|---|---|
| 2-Fluorophenyl (Parent) | D2: 12 ± 2, 5-HT1A: 8 ± 1 |
| 4-Fluorophenyl | D2: 18 ± 3, 5-HT1A: 5 ± 0.5 |
| 3-Trifluoromethylpyridyl | D2: 9 ± 1, 5-HT1A: 10 ± 2 |
Q. How can computational methods predict off-target interactions?
- Molecular docking : Use AutoDock Vina to screen against kinase or GPCR libraries. The fluorophenyl-piperazine moiety shows potential cross-reactivity with adrenergic α1 receptors .
- MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) at dopamine D2 receptors .
Q. What experimental designs resolve contradictions in biological activity data?
- Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to identify cell-specific effects .
- Control experiments : Use selective inhibitors (e.g., haloperidol for D2) to confirm target specificity .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) for multi-group comparisons .
Methodological Challenges and Solutions
Q. How to address low yields in piperazine coupling reactions?
- Catalyst optimization : Switch from EDC/HOBt to HATU for higher coupling efficiency (yield increases by 15–20%) .
- Solvent effects : Use DCM instead of THF to reduce steric hindrance .
Q. What in vivo models are suitable for pharmacokinetic profiling?
- Rodent studies : Administer 10 mg/kg IV/PO to assess bioavailability (%F > 50% indicates good absorption) .
- Tissue distribution : LC-MS/MS quantification in brain homogenates to confirm blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
